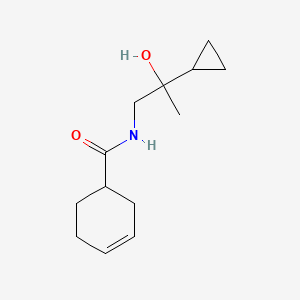

N-(2-环丙基-2-羟基丙基)环己-3-烯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

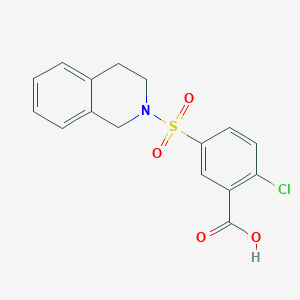

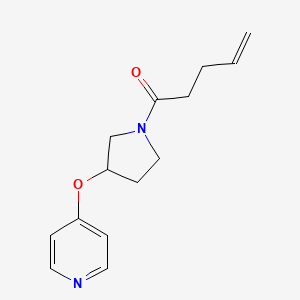

The InChI string for N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-enecarboxamide is InChI=1S/C13H21NO2/c1-13(16,11-7-8-11)9-14-12(15)10-5-3-2-4-6-10/h2-3,10-11,16H,4-9H2,1H3,(H,14,15) . The InChIKey is VVSHNZCLNMWVED-UHFFFAOYSA-N . The Canonical Smiles representation is CC(CNC(=O)C1CCC=CC1)(C2CC2)O .科学研究应用

Asymmetric [3 + 2] Photocycloadditions

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide: has been employed in asymmetric [3 + 2] photocycloadditions. In this context, chiral hydrogen-bonding (H-bonding) catalysis plays a crucial role. The compound acts as an H-bonding donor or acceptor, facilitating the construction of enantioenriched three-dimensional molecules. These reactions are valuable for creating complex stereocenters and have practical implications in drug synthesis and asymmetric catalysis .

Bioactive Compound Frameworks

The structural motif of isoinolin-1-one , featuring a spiro-five-membered ring, is prevalent in bioactive compounds. N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide serves as a key building block for such frameworks. Researchers have explored its potential in designing novel bioactive molecules with diverse pharmacological activities .

Indole Derivatives and Pharmacological Activity

Indole derivatives are of significant interest due to their biological and clinical applications. While not directly an indole, N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide shares some structural features. Understanding its pharmacological activity could reveal additional applications, especially in drug discovery and development .

Catalytic Strategies for Radical Additions

The compound’s unique reactivity allows for innovative catalytic strategies. Researchers have explored its use in radical additions to olefins, providing enantioselective control. By leveraging chiral H-bonding catalysis, scientists aim to create valuable intermediates for pharmaceutical synthesis .

Electron-Rich Olefins and Stereoselective Reactions

The compound’s versatility extends to electron-neutral and electron-rich olefins. It enables the construction of all-carbon quaternary stereocenters from 1,1-diaryl ethylenes. These reactions have implications for drug development and asymmetric synthesis .

Plant Hormone Analogues

While not directly related to plant hormones, the compound’s structural features may inspire analogues with potential plant growth-regulating properties. Investigating its effects on plant physiology could yield interesting findings .

Dai, Y., Liang, S., Zeng, G., Huang, H., Zhao, X., Cao, S., & Jiang, Z. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(11), 3787–3795. DOI:10.1039/D1SC07044D Sharma, A., & Kumar, S. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–10. DOI:10.1186/s43094-020-00141-y

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(16,11-7-8-11)9-14-12(15)10-5-3-2-4-6-10/h2-3,10-11,16H,4-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSHNZCLNMWVED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC=CC1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)cyclohex-3-enecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)

![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)